3-formyl-1H-indole-6-carbonitrile

Catalog No.
S682122
CAS No.
83783-33-9
M.F
C10H6N2O
M. Wt
170.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-formyl-1H-indole-6-carbonitrile

CAS Number

83783-33-9

Product Name

3-formyl-1H-indole-6-carbonitrile

IUPAC Name

3-formyl-1H-indole-6-carbonitrile

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

InChI

InChI=1S/C10H6N2O/c11-4-7-1-2-9-8(6-13)5-12-10(9)3-7/h1-3,5-6,12H

InChI Key

KCNWLZZKKCXGOC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C#N)NC=C2C=O

Canonical SMILES

C1=CC2=C(C=C1C#N)NC=C2C=O

Potential Applications:

Given the presence of the indole and nitrile functional groups, 3-Formyl-1H-indole-6-carbonitrile could hold potential for research in various fields, but this is speculative. Here are some general areas where indole-based molecules are explored:

  • Medicinal Chemistry: Indole is a core structure found in many biologically active molecules. Research explores indoles for their potential as pharmaceuticals due to their diverse range of activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties .
  • Material Science: Organic molecules with indole units are being investigated for their potential applications in organic electronics and optoelectronic devices due to their interesting electrical and light-emitting properties .

3-Formyl-1H-indole-6-carbonitrile is a complex organic compound belonging to the indole family, characterized by a bicyclic structure that consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound features a formyl group at the third position, a carbonitrile group at the fifth position, and an indole structure, which contributes to its unique chemical properties. Its molecular formula is C10H6N2OC_{10}H_6N_2O and it has a molecular weight of 170.17 g/mol .

There is no current research available on the specific mechanism of action of 3-formyl-1H-indole-6-carbonitrile. However, indoles with similar structures have been explored for their potential to inhibit enzymes or interact with cellular receptors []. Further research is needed to understand if this specific compound possesses any biological activity.

  • Oxidation: The formyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The carbonitrile group can be reduced to an amine using lithium aluminum hydride.
  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

  • Oxidation: Produces 3-carboxy-1H-indole-6-carbonitrile.
  • Reduction: Yields 3-formyl-1H-indole-6-amines.
  • Substitution: Results in various substituted indole derivatives depending on the nucleophile used.

3-Formyl-1H-indole-6-carbonitrile exhibits significant biological activity. It has been noted for its potential as an inhibitor of various enzymes due to its ability to form covalent bonds with nucleophilic sites on proteins. The trifluoromethyl group enhances its lipophilicity, facilitating cellular penetration. Additionally, the carbonitrile group can engage in hydrogen bonding and other interactions with biological molecules, which may contribute to its pharmacological properties .

The synthesis of 3-formyl-1H-indole-6-carbonitrile can be achieved through multiple methods:

  • Vilsmeier-Haack Formylation Reaction: This method introduces the formyl group into the indole ring using phosphorus oxychloride and dimethylformamide under controlled conditions.
  • Transformation of 3-Amino Compounds: Utilizing 3-amino derivatives as starting materials allows for a series of transformations that yield the desired product efficiently and scalably without requiring metal catalysts.

The compound has several applications, particularly in medicinal chemistry and drug development. Its ability to inhibit specific enzymes makes it a candidate for further research in therapeutic applications, particularly against diseases where enzyme inhibition is beneficial. Additionally, its structural characteristics may allow it to serve as a scaffold for designing novel pharmaceuticals .

Interaction studies indicate that 3-formyl-1H-indole-6-carbonitrile can act on various molecular targets within biological systems. Its mechanism involves binding to specific proteins and enzymes, potentially inhibiting their functions. This property is crucial for understanding its therapeutic potential and guiding further modifications to enhance efficacy and selectivity against target proteins .

Several compounds share structural similarities with 3-formyl-1H-indole-6-carbonitrile. These include:

Compound NameCAS NumberSimilarity Index
3-formyl-1H-indole-5-carbonitrile17380-18-60.88
6-methyl-1H-indole-3-carbaldehyde4771-49-70.88
5-methyl-1H-indole-3-carbaldehyde52562-50-20.88
5-phenyl-1H-indole-3-carbaldehyde141835-34-90.88
2-formyl-1H-indole-6-carbonitrile104291-63-60.83
6-cyano-1H-indole-3-carboxylic acid174500880.82

These compounds are structurally related but differ in functional groups or positions on the indole ring, which influences their chemical reactivity and biological activities. The unique combination of functional groups in 3-formyl-1H-indole-6-carbonitrile may provide distinct advantages in specific applications compared to these similar compounds .

XLogP3

1.4

Wikipedia

3-formyl-1H-indole-6-carbonitrile

Dates

Modify: 2023-08-15

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